molecular formula C11H12O2 B3257468 1H-Inden-1-one, 5-ethoxy-2,3-dihydro- CAS No. 28945-90-6

1H-Inden-1-one, 5-ethoxy-2,3-dihydro-

Cat. No.: B3257468
CAS No.: 28945-90-6
M. Wt: 176.21 g/mol
InChI Key: FLMVKFTYGACBNH-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1H-Inden-1-one, 5-ethoxy-2,3-dihydro- can be achieved through several synthetic routes. One common method involves the reaction of 5-ethoxyindan-1-one with appropriate reagents under controlled conditions. For example, the compound can be synthesized by the reduction of 5-ethoxyindan-1-one using sodium borohydride in methanol, followed by oxidation with chromium trioxide in acetic acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1H-Inden-1-one, 5-ethoxy-2,3-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring, using reagents like halogens or nitrating agents.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like methanol or acetic acid, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Inden-1-one, 5-ethoxy-2,3-dihydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Inden-1-one, 5-ethoxy-2,3-dihydro- involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to biological effects such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific derivative and its structure-activity relationship .

Comparison with Similar Compounds

1H-Inden-1-one, 5-ethoxy-2,3-dihydro- can be compared with other similar compounds, such as:

The uniqueness of 1H-Inden-1-one, 5-ethoxy-2,3-dihydro- lies in its specific functional groups and the resulting chemical and biological properties, which make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-ethoxy-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-13-9-4-5-10-8(7-9)3-6-11(10)12/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMVKFTYGACBNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701294407
Record name 5-Ethoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701294407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28945-90-6
Record name 5-Ethoxy-2,3-dihydro-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28945-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701294407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Hydroxy-1-indanone (2.5 g, 16.0 mmol) was dissolved in acetone (60 ml) and potassium carbonate (waterfree, 5.15 g, 36.9 mmol) and ethyl iodide (2.88 ml, 35.3 mmol) were added. The reaction was stirred at it under an atmosphere of nitrogene for 6 days. The mixture was filtered, the filtrate collected and the solvent evaporated at reduced pressure. Chromatography on silica (flashmaster, hex to hex/EtOAc 2/3 in 20 min, 15 min hex/EtOAc 2/3) gave the product as off-white solid (2.8 g, 99%). [1H-NMR (DMSO-d6, 600 MHz) δ 7.54 (d, 1H), 7.07 (s, 1H), 6.94 (d, 1H), 4.13 (q, 2H), 3.05-3.03 (m, 2H), 2.58-2.56 (m, 2H), 1.35 (t, 3H); LCMS RtJ=0.88 min; [M+H]+=177.2]
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5.15 g
Type
reactant
Reaction Step Two
Quantity
2.88 mL
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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